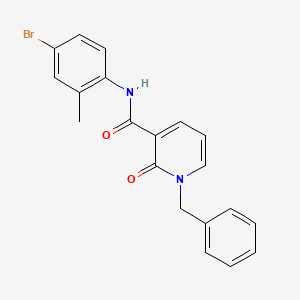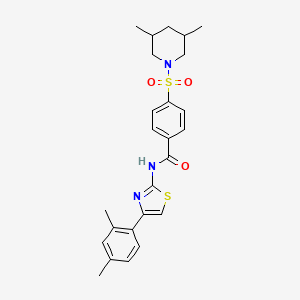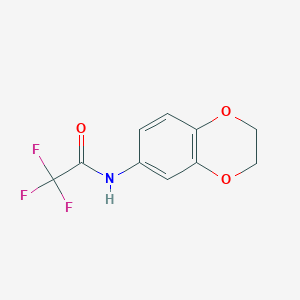![molecular formula C23H24ClN5O3S B2361260 N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 1111020-22-4](/img/structure/B2361260.png)
N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN5O3S and its molecular weight is 485.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antihistaminic Activity
A significant application of compounds similar to N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is in the realm of antihistaminic activity. Studies demonstrate that various quinazoline and triazoloquinazoline derivatives exhibit notable H1-antihistaminic effects. For example, one study synthesized a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones and found them to be effective in preventing histamine-induced bronchoconstriction in guinea pigs. These compounds showed comparable or even better effectiveness than standard antihistaminic drugs like chlorpheniramine maleate, with minimal sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015).
Cytotoxic Evaluation for Cancer Treatment
Quinazolinone derivatives have been evaluated for their potential use in cancer treatment. A study on the synthesis and cytotoxic evaluation of some quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates found that these compounds, particularly 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)3(4H)acatamide, exhibited remarkable cytotoxic activity against certain cancer cell lines like HeLa. This suggests their potential application in the development of new anticancer drugs (Hassanzadeh et al., 2019).
Positive Inotropic Activity
Another application is in the development of positive inotropic agents. Compounds with quinazolinone structures have shown promising results in increasing stroke volume in isolated heart preparations. For instance, one study synthesized a series of (E)-2-(4-cinnamylpiperazin-1-yl)-N-(1-substituted-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides and found them to have favorable inotropic activity compared to standard drugs like milrinone. This suggests their potential utility in treating heart-related conditions (Wu et al., 2012).
Glycosylation Studies
These compounds are also used in glycosylation studies. A study investigated the reaction of 4‐aryl‐1‐thioxo [1,2,4] triazolo [4,3‐a] quinazolin‐5 (4H)‐ones with acetylated glycosyl bromides, leading to the formation of S‐glycoside and N‐glycoside derivatives. This type of research is crucial for understanding biochemical processes and developing new pharmaceuticals (Saleh & Abdel-megeed, 2003).
Quality Control in Pharmaceutical Development
Furthermore, these compounds play a role in the quality control of pharmaceuticals. A study developed quality control methods for 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, as a potential antimalarial agent. This highlights their significance in ensuring the safety and efficacy of new drug candidates (Danylchenko et al., 2018).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-15(2)32-12-6-11-28-21(31)18-9-3-4-10-19(18)29-22(28)26-27-23(29)33-14-20(30)25-17-8-5-7-16(24)13-17/h3-5,7-10,13,15H,6,11-12,14H2,1-2H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITPCLSMGDKKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2361181.png)
![N-[3-(4-Hydroxy-5,8-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2361182.png)


![Methyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2361187.png)






![1-(10-Ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone](/img/structure/B2361200.png)